molecular formula C18H20ClN3OS B4626462 N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide

Cat. No.: B4626462
M. Wt: 361.9 g/mol
InChI Key: CXBBPQCKOUTBEB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C18H20ClN3OS and its molecular weight is 361.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.1015611 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Interest

A notable study involved the synthesis of urea and thiourea derivatives of piperazine doped with Febuxostat. These compounds were synthesized for their biological interest, and their antiviral and antimicrobial activities were evaluated. The study found that certain derivatives exhibited promising antiviral and antimicrobial activities, highlighting the potential for these compounds in medicinal chemistry (Reddy et al., 2013).

Antimicrobial and Hypoglycemic Activities

Another study focused on the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine. These compounds were tested for their in vitro antimicrobial activity against various bacterial strains and Candida albicans. Some of the compounds showed potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with one compound showing significant reduction in serum glucose levels, compared to a standard treatment (Al-Abdullah et al., 2015).

Anticonvulsant and Antimicrobial Activities

Research into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives involved synthesizing these compounds for evaluating their potential anticonvulsant activity. Piperazine derivatives were used in the synthesis, and the resulting compounds were tested for their in vitro antimicrobial activities as well as in vivo for their anticonvulsant properties. The study identified compounds with significant activity, suggesting the therapeutic potential of such derivatives (Aytemi̇r et al., 2004).

Antimycobacterial Activity

In the pursuit of effective antimycobacterial agents, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids were synthesized. The compounds were screened for their in vitro activity against Mycobacterium tuberculosis, with some showing potent antitubercular activity. This research underscores the potential of piperazine derivatives in developing new treatments for tuberculosis (Jallapally et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(3-hydroxyphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-13-5-6-14(11-17(13)19)20-18(24)22-9-7-21(8-10-22)15-3-2-4-16(23)12-15/h2-6,11-12,23H,7-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBBPQCKOUTBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.